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Compound of Interest

N-(3-Aminophenyl)-2-
Compound Name:
ethoxyacetamide

Cat. No.: B1340483

A Technical Overview for Researchers and Drug Development Professionals

N-(3-Aminophenyl)-2-ethoxyacetamide is an aromatic amine derivative with significant
potential as a synthetic intermediate in the fields of medicinal chemistry and materials science.
Its bifunctional nature, possessing a reactive primary amine and an acetamide moiety with an
ether linkage, makes it a valuable building block for the synthesis of a diverse range of complex
molecules, including novel therapeutic agents and functional dyes. While direct literature on N-
(3-Aminophenyl)-2-ethoxyacetamide is limited, its structural similarity to the well-documented
N-(3-aminophenyl)acetamide (3-aminoacetanilide) allows for a comprehensive understanding
of its probable synthetic routes, chemical properties, and potential applications.

Physicochemical and Spectroscopic Data

Quantitative data for N-(3-Aminophenyl)-2-ethoxyacetamide is not readily available in public
databases. However, based on the known properties of its structural analogs, the following
table summarizes the estimated and predicted physicochemical and spectroscopic
characteristics.
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Property Predicted/Estimated Value = Source/Basis
Molecular Formula C10H14N202 -
Molecular Weight 194.23 g/mol -
) ] ] Analogy to similar aromatic
Appearance Off-white to light brown solid ]
amines
Melting Point Not available -
Boiling Point Not available -
Soluble in polar organic N o
. General solubility of similar
Solubility solvents (e.g., DMSO, DMF,
compounds
Methanol)
'H NMR See predicted spectrum details  Prediction based on chemical
below structure
See predicted spectrum details  Prediction based on chemical
13C NMR

below

structure

IR Spectroscopy

See predicted peak details

below

Prediction based on functional

groups

Mass Spectrometry

[M+H]* = 195.11 m/z

Predicted based on molecular

formula

Predicted Spectroscopic Data:

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy
group (a triplet and a quartet), aromatic protons (in the 6.5-7.5 ppm region), the amine
protons (a broad singlet), and the amide proton (a singlet).

e 13C NMR: The carbon NMR spectrum would likely display signals for the ethoxy carbons, the
aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon of the
acetamide group.

» IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretching of the
primary amine (around 3300-3400 cm™1), the N-H stretching of the amide (around 3250-3350
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cm™1), the C=0 stretching of the amide (around 1650-1680 cm~1), and C-O-C stretching of
the ether (around 1050-1150 cm™1).

Synthesis and Experimental Protocols

The synthesis of N-(3-Aminophenyl)-2-ethoxyacetamide can be logically approached through
the acylation of 1,3-phenylenediamine (m-phenylenediamine) with 2-ethoxyacetyl chloride or 2-
ethoxyacetic acid. This method is analogous to the well-established synthesis of N-(3-
aminophenyl)acetamide.[1]

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of 1,3-phenylenediamine with an acylating
agent derived from 2-ethoxyacetic acid. To achieve mono-acylation and avoid the formation of
the di-acylated product, the reaction conditions, such as stoichiometry and temperature, would
need to be carefully controlled.

1,3-Phenylenediamine

@ N-(3-Aminophenyl)-2-ethoxyacetamide

2-Ethoxyacetic acid or
2-Ethoxyacetyl chloride

Click to download full resolution via product page

Caption: Proposed synthesis of N-(3-Aminophenyl)-2-ethoxyacetamide.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on standard acylation procedures
for aromatic amines:

 Activation of Carboxylic Acid (if starting from 2-ethoxyacetic acid):

o To a solution of 2-ethoxyacetic acid (1.0 eq) in an anhydrous solvent such as
dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-
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dicyclohexylcarbodiimide (DCC) (1.1 eq) or a milder activating agent like (benzotriazol-1-
yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq).

o Alternatively, convert 2-ethoxyacetic acid to its acid chloride by reacting with thionyl
chloride or oxalyl chloride.

e Acylation Reaction:

o In a separate reaction vessel, dissolve 1,3-phenylenediamine (1.0 eq) in a suitable solvent
(e.g., DCM, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

o Cool the solution to 0°C in an ice bath.

o Slowly add the activated 2-ethoxyacetic acid solution or 2-ethoxyacetyl chloride to the
solution of 1,3-phenylenediamine with vigorous stirring.

o Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
o Work-up and Purification:
o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g.,
dicyclohexylurea if DCC is used).

o Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize
any excess acid, followed by a brine wash.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.

o The crude product can be purified by column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-(3-
Aminophenyl)-2-ethoxyacetamide.

Applications in Drug Development and Medicinal
Chemistry
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The structural motifs present in N-(3-Aminophenyl)-2-ethoxyacetamide make it a promising
scaffold for the development of novel therapeutic agents. The primary amino group can be
readily functionalized to introduce pharmacophoric features or to link the molecule to other
chemical entities.

Potential as a Scaffold for Kinase Inhibitors

The aminophenylacetamide core is a common feature in many kinase inhibitors. The amino
group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase
active site. The ethoxyacetamide side chain can be modified to optimize binding affinity and
selectivity for a specific kinase target.

Functionalization of
Amino Group

Click to download full resolution via product page

Introduction of
Target Binding Moiety

Potential Kinase Inhibitor

N-(3-Aminophenyl)-2-ethoxyacetamide

Caption: Role as a scaffold for kinase inhibitors.

Intermediate for Bioactive Heterocycles

The amino group of N-(3-Aminophenyl)-2-ethoxyacetamide can be used as a nucleophile in
cyclization reactions to form various heterocyclic systems, such as benzodiazepines,
quinoxalines, or other nitrogen-containing ring systems that are prevalent in many biologically
active molecules.

Use as a Dye Intermediate

Similar to N-(3-aminophenyl)acetamide, which is a known precursor for azo dyes, N-(3-
Aminophenyl)-2-ethoxyacetamide could potentially be used in the synthesis of novel dyes.[1]
The primary amino group can be diazotized and then coupled with various aromatic
compounds to produce a wide range of colors. The ethoxyacetamide group could modulate the
dye's properties, such as its solubility, lightfastness, and affinity for different fibers.

Workflow for Azo Dye Synthesis
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N-(3-Aminophenyl)-2-ethoxyacetamide

Diazotization
(NaNOz2, HCI, 0-5°C)

Coupling Partner
(e.g., Phenol, Naphthol)

Azo Coupling

Diazonium Salt Intermediate

Azo Dye Product
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Caption: Workflow for potential azo dye synthesis.

Conclusion

N-(3-Aminophenyl)-2-ethoxyacetamide represents a promising, yet underexplored, synthetic
intermediate. Its structural features suggest a high potential for application in the development
of new pharmaceuticals, particularly as a scaffold for kinase inhibitors, and in the synthesis of
novel dye molecules. The synthetic accessibility, predicted from well-established chemical
transformations, makes it an attractive target for further investigation by researchers in both
academic and industrial settings. The detailed experimental protocols and characterization data
for this specific compound remain to be fully elucidated, presenting an opportunity for new
research contributions in the field of synthetic organic chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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